But-3-en-2-yl 2-hydroxypropanoate

Description

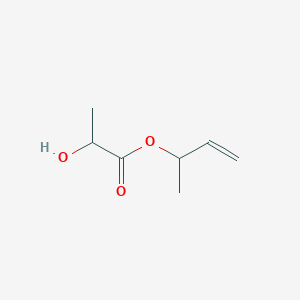

But-3-en-2-yl 2-hydroxypropanoate is an ester derived from 2-hydroxypropanoic acid (lactic acid) and but-3-en-2-ol. Structurally, it features a hydroxyl group on the propanoate moiety and an unsaturated butenyl chain, which may influence its reactivity, solubility, and interactions in biological or industrial systems. Such esters are commonly associated with microbial metabolism, flavor/aroma production, and bioactive molecule synthesis .

Properties

CAS No. |

171089-58-0 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

but-3-en-2-yl 2-hydroxypropanoate |

InChI |

InChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h4-6,8H,1H2,2-3H3 |

InChI Key |

URWZCRABWPAGFC-UHFFFAOYSA-N |

SMILES |

CC(C=C)OC(=O)C(C)O |

Canonical SMILES |

CC(C=C)OC(=O)C(C)O |

Synonyms |

Propanoic acid, 2-hydroxy-, 1-methyl-2-propenyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-Hydroxypropanoate

Structure : Ethyl ester of lactic acid.

Sources :

- Produced by aging yeast cultures (e.g., Saccharomyces cerevisiae), with higher concentrations detected in 8-day-old media compared to 1-day-old cultures .

- Found in alcoholic beverages due to yeast fermentation .

Properties : - Volatility : Low volatility (<1 at 30% ABV), leading to accumulation in distillation boiler fractions .

- Biological Role: Elicits antennal responses in Drosophila melanogaster when emitted by 8-day-old yeast, suggesting a role in insect chemoreception .

n-Butyl (R)-3-[2-(3,4-Dihydroxybenzoyl)-4,5-Dihydroxyphenyl]-2-Hydroxypropanoate

Structure: A structurally complex benzophenone derivative with a butyl chain. Sources: Isolated from Ranunculus ternatus roots . Bioactivity:

- Exhibits anti-tuberculosis activity.

2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate

Structure: Indole-containing ester of lactic acid. Sources: Produced by the marine yeast Pichia membranifaciens .

Potassium 2-Hydroxypropanoate

Structure : Potassium salt of lactic acid.

Applications :

- Distinct from esters due to ionic character, enhancing solubility in aqueous systems.

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates

Structure: Methyl esters with imidazole and phenyl substituents. Synthesis: Prepared via condensation reactions using PPA (polyphosphoric acid) as a catalyst . Relevance: Highlights synthetic strategies for hydroxypropanoate derivatives, though bioactivity data are unavailable.

Comparative Analysis and Research Findings

Structural and Functional Differences

Key Research Insights

- Microbial Production: Ethyl 2-hydroxypropanoate is strongly correlated with Pichia membranifaciens and Candida boidinii in microbial consortia, suggesting species-specific biosynthesis pathways .

- Distillation Behavior: Ethyl 2-hydroxypropanoate accumulates in boiler fractions during whisky distillation due to low volatility, contrasting with more volatile esters like ethyl hexanoate .

- Bioactivity Drivers: The anti-tuberculosis activity of the n-butyl benzophenone derivative underscores the importance of aromatic substituents . The indole moiety in marine-derived esters may limit antioxidant efficacy compared to phenolic analogs .

Unexplored Areas

- Comparative volatility data for structurally diverse esters (e.g., butenyl vs. ethyl chains) are needed to predict industrial or environmental behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.